molecular formula C16H17NO6S B3481426 methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B3481426
M. Wt: 351.4 g/mol
InChI Key: FPBXZYZCAWGWGK-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with a carboxylate ester and an amide group linked to a trimethoxybenzoyl moiety. The presence of the trimethoxybenzoyl group is particularly significant due to its known biological activities.

Mechanism of Action

Target of Action

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate is a complex chemical compound used in diverse scientific research. . It’s closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds are known for their remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

. For instance, they might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes. The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

These compounds are primarily known for their antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given its antioxidant properties, it’s likely that it helps to neutralize harmful free radicals and reduce oxidative stress . This could potentially prevent or mitigate the damage to cell structures and key biomolecules, thereby protecting against various degenerative diseases such as aging, cancer, Alzheimer’s, and diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Carboxylate Ester: The carboxylate ester group is introduced via esterification reactions, often using methanol and an acid catalyst.

    Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and proteins due to the presence of the trimethoxybenzoyl group.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate can be compared with other compounds containing the trimethoxybenzoyl group:

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating genital warts and also targets tubulin.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with the trimethoxybenzoyl group contributing to their activity.

The uniqueness of this compound lies in its combination of the thiophene ring and the trimethoxybenzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-20-11-7-9(8-12(21-2)13(11)22-3)15(18)17-10-5-6-24-14(10)16(19)23-4/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBXZYZCAWGWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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